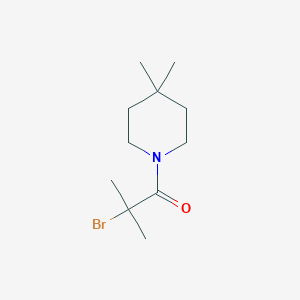
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Descripción general
Descripción
“2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one” is a chemical compound. Unfortunately, I couldn’t find more specific information about this compound12.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of "2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one"3.
Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of “2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one”.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of "2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one"1.
Aplicaciones Científicas De Investigación
Solvent Participation in Solvolysis
The solvolysis of bromoalkanes, including compounds similar to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, has been a topic of research. Studies like the one by Liu, Hou, and Tsao (2009) have explored the solvolysis of tertiary bromoalkanes in various solvents. This research provides insight into the solvent participation and mechanisms involved in these processes, which is crucial for understanding the chemical behavior of such compounds (Liu, Hou, & Tsao, 2009).
Detection and Quantification in Biological Samples
The development of tests for detecting and quantifying bromopropanes, related to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, in human urine is significant for health and safety in industrial contexts. B'hymer and Cheever (2005) developed a method for this purpose, considering the health concerns for workers exposed to such compounds due to their chronic toxicity (B'hymer & Cheever, 2005).
Reactivity and Isomerism Studies
Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of bromopropanes, which is relevant for understanding the physical and chemical properties of similar compounds like 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one. Their study focused on the liquid phase and aimed to understand the conformer's enthalpy differences (Müller, Fruwert, & Geiseler, 1981).
Synthesis and Application in Organic Chemistry
Scott, Schareina, Tok, and Kempe (2004) explored the synthesis of complex compounds using bromo derivatives. Their work sheds light on the methods of creating various derivatives, which can have implications for the synthesis and application of 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one in organic chemistry (Scott, Schareina, Tok, & Kempe, 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIHZJNKXPAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



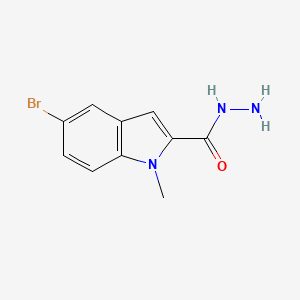

![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)
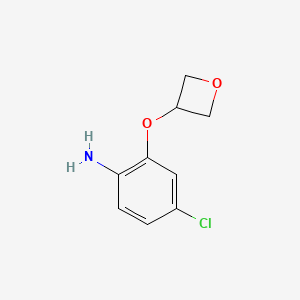
amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
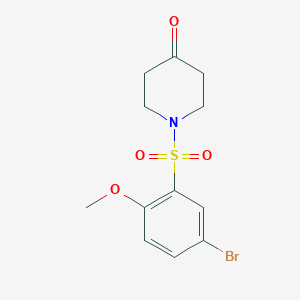
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)



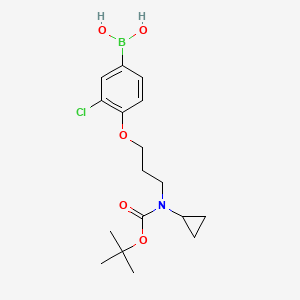
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)